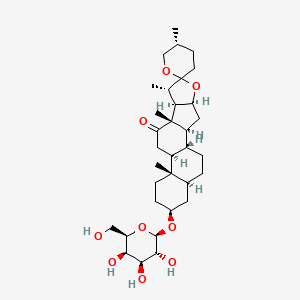

Agavoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Agavoside a belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Agavoside a is considered to be a practically insoluble (in water) and relatively neutral molecule. Agavoside a has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, agavoside a is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, agavoside a can be found in green vegetables. This makes agavoside a a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Neural Stem Cell Differentiation

Agavoside A, under the name agalloside, has been identified as a neural stem cell differentiation activator. A study by Arai, Yamaguchi, & Ishibashi (2017) demonstrated that the synthesized agalloside accelerated neural stem cell differentiation, comparable to its naturally occurring counterpart.

Therapeutic Efficacy in Leishmaniasis

In a 2005 study, Tyagi et al. explored the use of a drug similar to Agavoside A, arjunglucoside I, for treating leishmaniasis. The study showed that incorporating the drug in nanogels significantly increased its efficacy in reducing spleen parasite load in animal models.

Broad Spectrum of Biological Activities

Hyperoside, a compound structurally similar to Agavoside A, exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and organ protective effects, as reported in a 2022 study by Wang et al.

Cardiovascular Disease Treatment

Astragaloside IV, structurally related to Agavoside A, was investigated for its potential in treating cardiovascular diseases (CVD). Zhao et al. (2012) found that it could offer protective effects in cultured cardiomyocytes and suggested a combination of mechanisms including vasodilation and anti-inflammation.

Anticonvulsant Effects

A study on flavonoids, similar in structure to Agavoside A, by Citraro et al. (2016), indicated their potential anticonvulsant effects, mediated by inhibition of NMDA receptors and activity on GABAA receptors.

Neuroprotective Effects

Agavoside A-related compound Astragaloside IV was found to have neuroprotective effects against glutamate-induced neurotoxicity, as indicated by Yue et al. (2015) through the Raf-MEK-ERK pathway.

Anti-Inflammatory and Anti-Arthritic Effects

Hyperoside, structurally similar to Agavoside A, showed anti-inflammatory and anti-arthritic effects in vitro and in animal models, as demonstrated by Jin et al. (2016).

Bone Metabolism

A flavonoid isolated from Ulmus wallichiana, akin to Agavoside A, was found by Swarnkar et al. (2011) to stimulate osteoblast function and inhibit osteoclast and adipocyte differentiation, indicating potential use in treating bone-related disorders.

α-Glycosidase Inhibitory Activity

A study by Oliveira et al. (2018) on Costus spiralis, which contains compounds similar to Agavoside A, revealed α-glycosidase inhibitory activity, suggesting potential anti-diabetic applications.

Propriétés

Numéro CAS |

56857-65-9 |

|---|---|

Nom du produit |

Agavoside A |

Formule moléculaire |

C33H52O9 |

Poids moléculaire |

592.8 g/mol |

Nom IUPAC |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-16-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C33H52O9/c1-16-7-10-33(39-15-16)17(2)26-23(42-33)12-22-20-6-5-18-11-19(40-30-29(38)28(37)27(36)24(14-34)41-30)8-9-31(18,3)21(20)13-25(35)32(22,26)4/h16-24,26-30,34,36-38H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,26+,27+,28+,29-,30-,31+,32-,33-/m1/s1 |

Clé InChI |

NVCUAFIUMZCPGV-RGIGLGGVSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Agavosid A; |

Origine du produit |

United States |

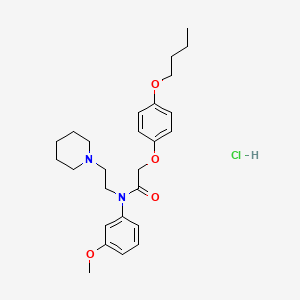

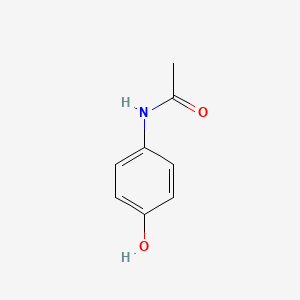

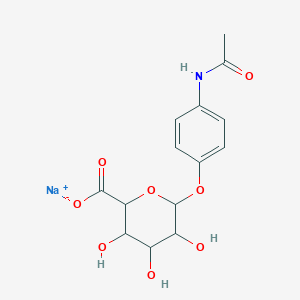

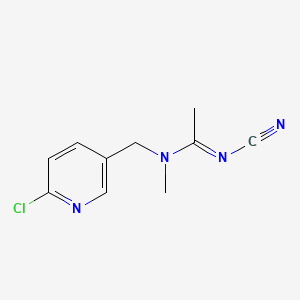

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

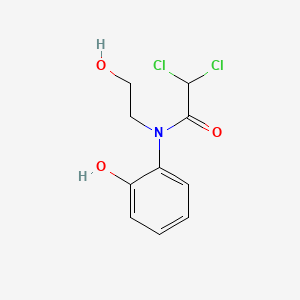

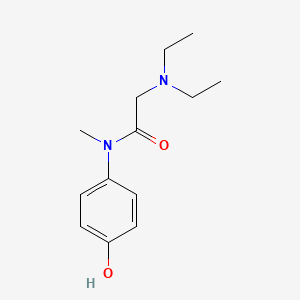

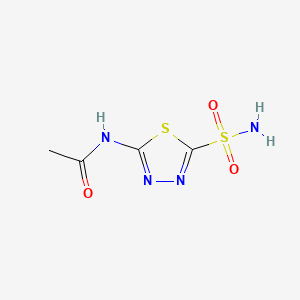

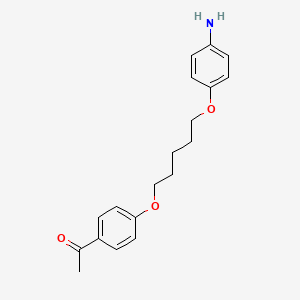

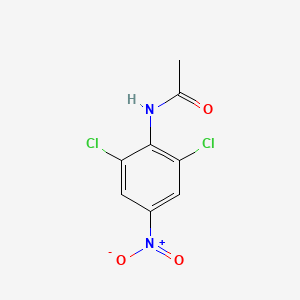

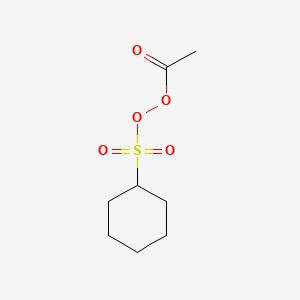

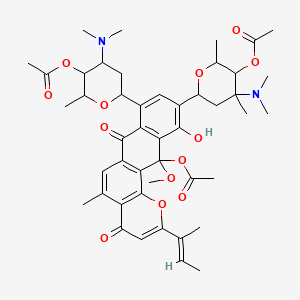

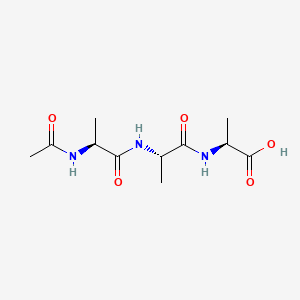

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.